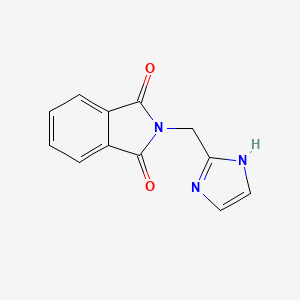

2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione, also known as 2-Imidazol-2-ylmethyl-isoindoline-1,3-dione, is an organic compound composed of a five-membered ring with two nitrogen atoms and two oxygen atoms. It is a heterocyclic compound with a molecular weight of 181.21 g/mol and a melting point of 179-180 °C. It is a colorless, odorless solid that is soluble in water, ethanol, and acetone.

科学的研究の応用

Synthesis and Structural Analysis

- The compound 2-(imidazol-1-ylmethyl)isoindole-1,3-dione was synthesized through the reaction of N-(bromomethyl)phthalimide and imidazole. Its crystal structure is characterized by weak intermolecular C—H⋯π interactions and π–π interactions (Wang, Jian, & Liu, 2008).

Thromboxane Synthetase Inhibition and Antihypertensive Properties

- A series of N-[(1H-heteroaryl)alkyl]-1H-isoindole-1,3(2H)-diones, including imidazole derivatives, were investigated for thromboxane synthetase inhibition and potential antihypertensive properties. Some derivatives demonstrated significant activity (Press et al., 1986).

Stereoselective Syntheses

- Stereoselective synthesis of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones was achieved with high yields and stereoselectivities via intermolecular condensation, demonstrating the versatility of this compound in organic synthesis (Katritzky, Xu, He, & Steel, 2001).

Building Blocks in Heterocyclic Synthesis

- The compound has been used as a building block in the synthesis of novel derivatives of pyridazin-6(1H)-ones, pyridazin-6(1H)-imines, and pyrazolo[5,1-c][1,2,4]triazines, indicating its utility in developing new heterocyclic compounds (Al-Omran & El-Khair, 2006).

Synthesis of Hexahydro Derivatives

- New hexahydro-1H-isoindole-1,3(2H)-dione derivatives were synthesized from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, showing the compound's adaptability in synthesizing various derivatives (Tan et al., 2016).

作用機序

The mechanism of action of imidazole compounds is diverse and depends on the specific compound. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

将来の方向性

特性

IUPAC Name |

2-(1H-imidazol-2-ylmethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-11-8-3-1-2-4-9(8)12(17)15(11)7-10-13-5-6-14-10/h1-6H,7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAMJPGYKFBBSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)

![Spiro[4.5]decan-8-amine hydrochloride](/img/structure/B1321383.png)